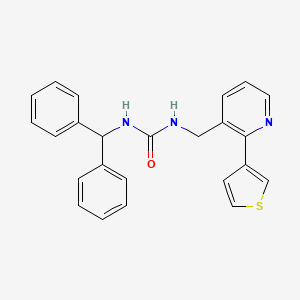
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound that has been gaining increasing attention in scientific research. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with benzhydrylamine followed by the reaction of the resulting product with urea.
Starting Materials
2-(thiophen-3-yl)pyridine-3-carbaldehyde, Benzhydrylamine, Urea
Reaction
Step 1: 2-(thiophen-3-yl)pyridine-3-carbaldehyde is reacted with benzhydrylamine in the presence of a suitable solvent and a catalyst to form 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea intermediate., Step 2: The intermediate is then reacted with urea in the presence of a suitable solvent and a catalyst to form the final product, 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully understood. However, it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to possess anti-inflammatory and anti-bacterial properties. The compound has been shown to have low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is its potential as a novel anti-cancer agent. It has also been shown to possess anti-inflammatory and anti-bacterial properties. However, the compound is relatively new and further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea. These include:
1. Investigating the compound's potential as an anti-cancer agent in different types of cancer.
2. Studying the mechanism of action of the compound to better understand its anti-inflammatory and anti-bacterial properties.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating the potential of the compound as a lead compound for the development of new drugs.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in animals and humans.
Conclusion
In conclusion, 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound with potential applications in medicinal chemistry, drug discovery, and pharmaceuticals. The compound possesses anti-inflammatory, anti-tumor, and anti-bacterial properties and has been investigated for its potential as an anti-cancer agent. Further research is needed to fully understand the potential applications of this compound.
Applications De Recherche Scientifique
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
1-benzhydryl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-16-20-12-7-14-25-22(20)21-13-15-29-17-21)27-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-15,17,23H,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFBGKJSAHSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

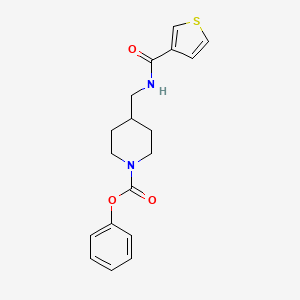
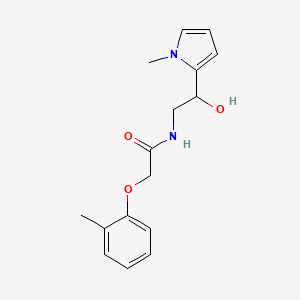
![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)
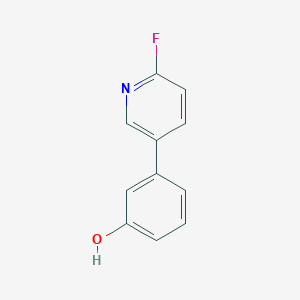

![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)
![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)
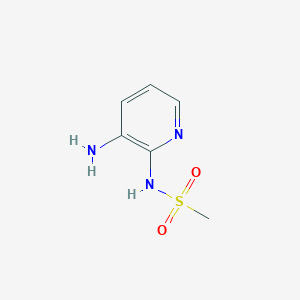
![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)
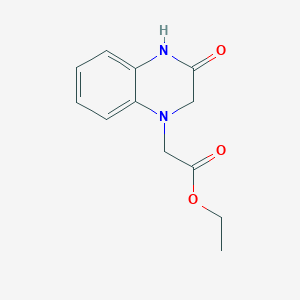
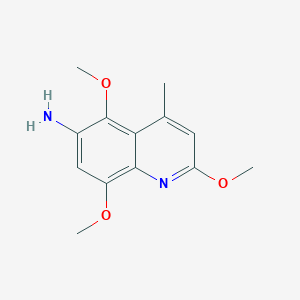
![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)